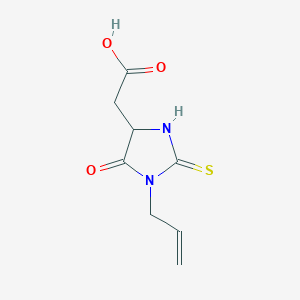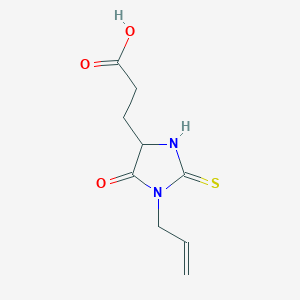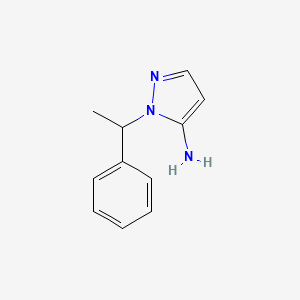
1-(1-phenylethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethanol is an aromatic alcohol that is ethanol substituted by a phenyl group at position 1 . It is a colorless liquid and is often used in chiral resolutions . It is also a natural product found in several organisms .
Synthesis Analysis
The production of enantiomerically pure 1-phenylethylamine has been achieved through enzymatic kinetic resolution . The reaction between racemic 1-phenylethylamine and vinyl acetate in hexane to form an ester is catalyzed by acylase I .Molecular Structure Analysis
The molecular formula of 1-Phenylethanol is C8H10O . It contains a carboxylated imidazole ring-containing anesthetic compound .Chemical Reactions Analysis
1-Phenylethanol can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides . It is one of the key precursors for the synthesis of fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .Physical And Chemical Properties Analysis
1-Phenylethanol has a density of 1.012 g/mL at 25 °C . It has a refractive index of n20/D 1.527 (lit.) .Applications De Recherche Scientifique
Inhibition of Cell Proliferation
This compound has been studied for its potential to inhibit cell proliferation. It could be used in cancer research, particularly in understanding how to prevent the growth of cancer cells, which is a fundamental aspect of cancer treatment .
Induction of Apoptosis
Related to its role in cancer research, 1-(1-phenylethyl)-1H-pyrazol-5-amine may induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a method by which the body naturally eliminates damaged or unnecessary cells .
Prevention of Lung and Esophageal Cancer
There is research suggesting that this compound could help in the prevention of lung and esophageal cancer. This application is particularly promising as it offers a potential pathway to reduce the incidence of these cancers .
Fine Chemical Intermediate
The compound serves as a fine chemical intermediate in various synthetic processes. It can be used to create more complex molecules that have applications in different fields of chemistry and pharmacology .
Derivatization of Alcohols
1-(1-phenylethyl)-1H-pyrazol-5-amine: is used in the derivatization of alcohols. This process is important for modifying the chemical structure of alcohols to enhance their reactivity or to protect them during other reactions .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-phenylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWFDGTGHDOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389988 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-13-8 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

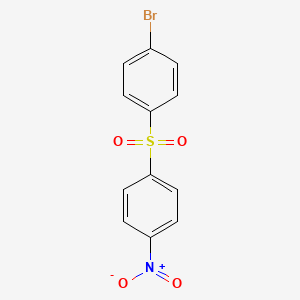
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
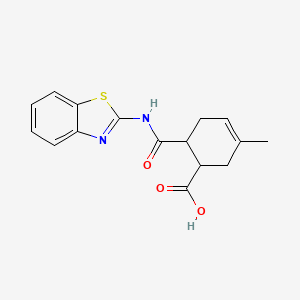
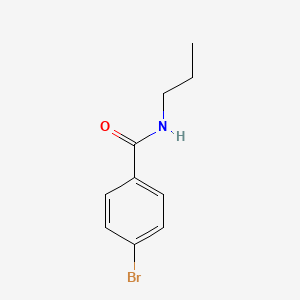
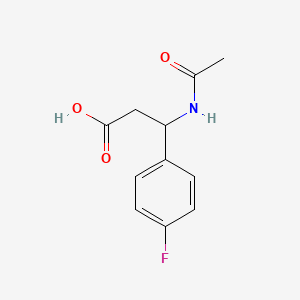
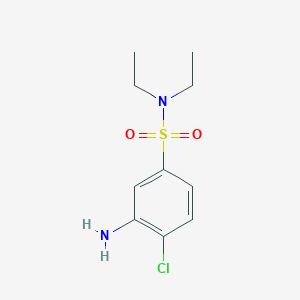
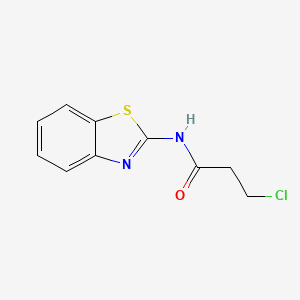
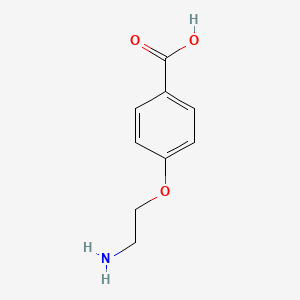
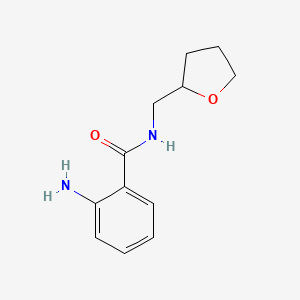
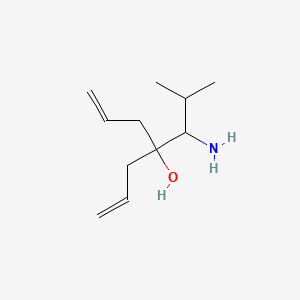
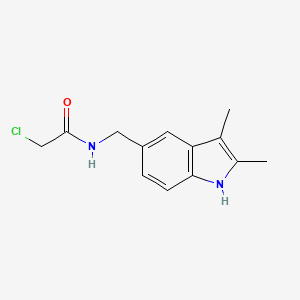
![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)
